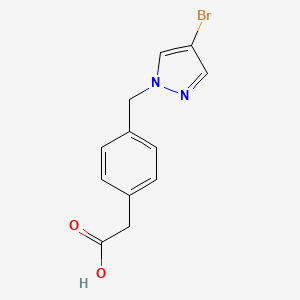![molecular formula C13H19BrOZn B14882828 2-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882828.png)
2-[(n-Hexyloxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound. It is a solution of this compound in tetrahydrofuran, a common solvent used in organic chemistry. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(n-Hexyloxy)methyl]bromobenzene+Zn→2-[(n-Hexyloxy)methyl]phenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification methods such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-[(n-Hexyloxy)methyl]phenylzinc bromide can undergo nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products: The major products of reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Cross-Coupling Reactions: Essential in forming carbon-carbon bonds in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Can be used to link biomolecules for the development of bioconjugates.
Industry:
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Materials Science: Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(n-Hexyloxy)methyl]phenylzinc bromide in chemical reactions involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a catalyst. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the catalytic cycle of the palladium-catalyzed cross-coupling reactions.
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison: 2-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-hexyloxy group, which can impart different reactivity and selectivity compared to other phenylzinc compounds. This makes it particularly useful in specific synthetic applications where the n-hexyloxy group can influence the outcome of the reaction.
Propriétés
Formule moléculaire |
C13H19BrOZn |
|---|---|
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
bromozinc(1+);hexoxymethylbenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NWOZTMLQNZLDLP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


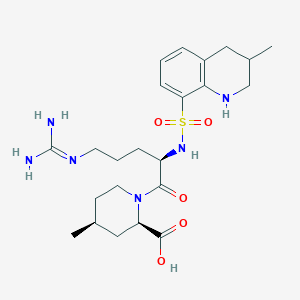

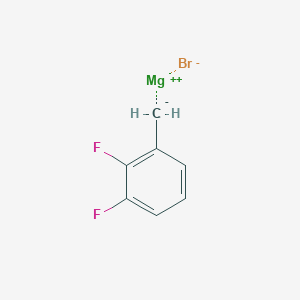
![Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B14882756.png)



![N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt](/img/structure/B14882783.png)
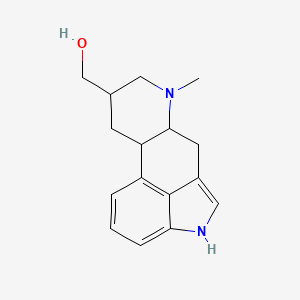
![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)
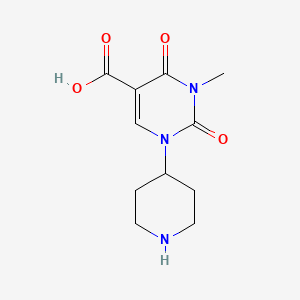
![5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882827.png)

